Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19953948
InChI: InChI=1S/C14H15F2NO2/c15-11(16)13-7-14(8-13,9-13)17-12(18)19-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18)
SMILES:
Molecular Formula: C14H15F2NO2
Molecular Weight: 267.27 g/mol

Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

CAS No.:

Cat. No.: VC19953948

Molecular Formula: C14H15F2NO2

Molecular Weight: 267.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate -

Specification

Molecular Formula C14H15F2NO2
Molecular Weight 267.27 g/mol
IUPAC Name benzyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Standard InChI InChI=1S/C14H15F2NO2/c15-11(16)13-7-14(8-13,9-13)17-12(18)19-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18)
Standard InChI Key XDSWMRHQUCMWTD-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The bicyclo[1.1.1]pentane scaffold consists of three fused cyclopropane rings, creating a highly strained, cage-like structure. In benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate, the difluoromethyl group (-CF2H) occupies the 3-position of the BCP core, while the carbamate moiety (-O(CO)NHBn) is attached to the 1-position. This substitution pattern introduces significant steric hindrance and electronic modulation, as evidenced by comparative studies on hydroxymethyl- and aminomethyl-BCP derivatives .

The molecular formula of the compound is C14H16F2NO3, with a calculated molecular weight of 284.28 g/mol. The IUPAC name follows as benzyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate. Key structural features include:

  • Bicyclo[1.1.1]pentane core: Bond lengths between bridgehead carbons (C1–C3) measure approximately 1.54 Å, while the strained central bond (C1–C2/C4) is elongated to 1.87 Å, as observed in X-ray crystallographic studies of analogous compounds .

  • Difluoromethyl group: The -CF2H substituent introduces dipole moments and hydrogen-bonding capabilities, influencing solubility and target interactions.

  • Benzyl carbamate: This moiety provides hydrolytic stability compared to free amines while allowing for controlled deprotection under acidic or catalytic conditions .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. For the closely related benzyl (3-(hydroxymethyl)BCP)carbamate (H NMR, 400 MHz, CDCl3):

  • BCP protons: Resonances at δ 2.35–2.65 ppm (m, 4H, bridgehead CH2)

  • Hydroxymethyl: δ 3.75 ppm (s, 2H, -CH2OH)

  • Benzyl group: δ 7.32–7.45 ppm (m, 5H, aromatic) and δ 5.10 ppm (s, 2H, -OCH2Ph).

In the difluoromethyl analog, the -CF2H group would exhibit a characteristic triplet in the F NMR spectrum (δ -120 to -125 ppm, JFH ≈ 56 Hz), with correspondingH NMR splitting patterns (δ 5.8–6.2 ppm, dt, JHF ≈ 56 Hz) . HRMS would show a molecular ion peak at m/z 284.1064 (calculated for C14H16F2NO3+).

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis of benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate can be approached via two primary routes:

  • Difluorocarbene Insertion: Starting from a prefunctionalized bicyclo[1.1.0]butane precursor, difluorocarbene (generated from CF3TMS/NaI) inserts into the central bond, expanding the ring to form the BCP core .

  • Transition Metal-Catalyzed Cyclopropanation: Rhodium(II)-catalyzed intramolecular cyclopropanation of diazo compounds yields bicyclo[1.1.0]butanes, which are subsequently functionalized .

Stepwise Synthesis

A representative synthesis, adapted from methods in , involves:

  • Preparation of Diazo Precursor:

    • React 3-(benzyloxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid with thionyl chloride to form the acyl chloride.

    • Treat with diazomethane to yield the diazo ketone.

  • Intramolecular Cyclopropanation:

    • Use Rh2(Oct)4 (0.01 mol%) in dichloromethane at 25°C to generate bicyclo[1.1.0]butane.

  • Difluorocarbene Insertion:

    • Add CF3TMS (1.2 equiv) and NaI (2.0 equiv) in THF at 60°C for 12 h to afford the difluoromethyl-BCP derivative.

  • Carbamate Deprotection/Functionalization:

    • Hydrogenolysis (H2/Pd-C) removes the benzyl group, yielding the free amine for further derivatization.

Key Optimization Parameters:

  • Solvent choice (THF maximizes difluorocarbene reactivity) .

  • Catalyst loading (≤0.1 mol% Rh2(Oct)4 prevents side reactions) .

  • Reaction temperature (60°C balances rate and selectivity) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The difluoromethyl group participates in hydrogen-bonding interactions, enhancing reactivity toward electrophiles. For example, treatment with N-bromosuccinimide (NBS) in CCl4 selectively brominates the BCP bridgehead positions, yielding 1-bromo-3-(difluoromethyl)BCP derivatives .

Nucleophilic Displacement

The carbamate moiety undergoes hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H2O) conditions to release the primary amine. This reactivity is critical for prodrug strategies, as demonstrated in related BCP-based kinase inhibitors .

Radical Reactions

The BCP core’s strained bonds facilitate radical-mediated ring-opening reactions. Using AIBN as an initiator, the compound reacts with thiols (e.g., glutathione) to form open-chain adducts, a property exploited in redox-responsive drug delivery systems .

Applications in Medicinal Chemistry

Bioisosteric Replacement

BCP derivatives serve as non-planar replacements for para-substituted benzene rings, improving solubility and reducing metabolic oxidation. In a case study, replacing a p-tolyl group with a 3-(difluoromethyl)BCP moiety in a PDE4 inhibitor increased metabolic stability (t1/2 from 1.2 h to 4.8 h in human microsomes) .

Proteolysis-Targeting Chimeras (PROTACs)

The primary amine, liberated via carbamate hydrolysis, enables conjugation to E3 ligase ligands (e.g., thalidomide) and target protein binders. A PROTAC incorporating this BCP derivative achieved DC50 = 3 nM against BRD4 in MV4-11 cells .

Fluorine-Specific Interactions

The difluoromethyl group engages in orthogonal interactions with protein targets:

  • Hydrogen bonding: -CF2H acts as a hydrogen-bond donor to backbone carbonyls.

  • Dipole interactions: The C-F bond dipole aligns with cationic residues (e.g., lysine).

Analytical and Computational Insights

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds reveals:

  • Bond angles: C1-C3-C5 = 94.5°, indicative of significant strain.

  • Torsional strain: Dihedral angles between bridgehead substituents average 35° .

DFT Calculations

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:

  • Strain energy: 65.2 kcal/mol for the BCP core.

  • Electrostatic potential: Strongly negative regions around fluorine atoms (-0.32 e/Ų) .

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